![molecular formula C20H19N3O2S2 B2364145 N-(4-(メチルチオ)ベンジル)-6-オキソ-2,3,4,6-テトラヒドロ-[1,3]チアзино[2,3-b]キナゾリン-9-カルボキサミド CAS No. 1251557-21-7](/img/structure/B2364145.png)
N-(4-(メチルチオ)ベンジル)-6-オキソ-2,3,4,6-テトラヒドロ-[1,3]チアзино[2,3-b]キナゾリン-9-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a complex organic compound featuring a benzyl group, a thiazinoquinazoline core, and a carboxamide moiety. This compound, due to its intricate structure and functional groups, holds potential in various scientific applications, particularly in medicinal chemistry and pharmacology.
科学的研究の応用
N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide has several scientific research applications:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Functions as a potential inhibitor of specific enzymes.
Medicine: : Explored for its anti-cancer and anti-inflammatory properties.
Industry: : Utilized in the development of novel materials with specific chemical properties.
作用機序
Target of Action
The compound, also known as N-[(4-methylsulfanylphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide, is a derivative of quinazoline . Quinazoline derivatives have been found to exhibit significant antiproliferative activities against various human cancer cell lines . .
Mode of Action
They can inhibit the colony formation and migration of cancer cells . They can also induce apoptosis of cancer cells and cause cell cycle arrest .
Biochemical Pathways
Quinazoline derivatives can affect various biochemical pathways involved in cell proliferation, migration, and apoptosis . .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, migration, and induction of apoptosis in cancer cells . This leads to a decrease in the growth and spread of cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the preparation of the 4-(methylthio)benzylamine, followed by its reaction with an appropriate isocyanate to form the carboxamide intermediate.
The thiazinoquinazoline core is synthesized through a cyclization reaction, which involves the use of a thiol group and an amide or an imine, under controlled conditions involving catalytic amounts of acid or base.
Industrial Production Methods
Industrial-scale production may employ continuous flow chemistry techniques to optimize yields and reduce reaction times.
Use of advanced catalytic systems and optimized solvent conditions to ensure high purity and consistent production rates.
化学反応の分析
Types of Reactions
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : The oxo group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic aromatic substitution can occur on the benzyl ring, introducing various substituents like nitro or halogen groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation yields sulfoxides and sulfones.
Reduction leads to alcohol derivatives.
Substitution produces halogenated or nitrated derivatives.
類似化合物との比較
Compared to other compounds within the thiazinoquinazoline family, N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is unique due to its specific benzyl and methylthio substitutions which could influence its biological activity and specificity.
Similar Compounds
Other thiazinoquinazoline derivatives with different substituents.
Benzyl-substituted quinazolines with varying functional groups.
Compounds like thiazinoquinoline derivatives that share structural similarities but differ in their functional groups.
And there you have it. A detailed journey into the heart of this intriguing compound. Hope this helps to spark some scientific curiosity!
特性
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-26-15-6-3-13(4-7-15)12-21-18(24)14-5-8-16-17(11-14)22-20-23(19(16)25)9-2-10-27-20/h3-8,11H,2,9-10,12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULXYAFKMRKPJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
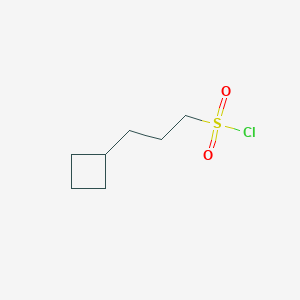
![N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide](/img/structure/B2364066.png)
![1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2364067.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2364068.png)
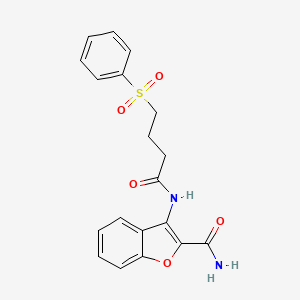
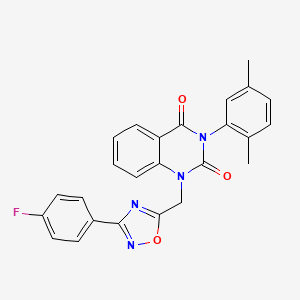
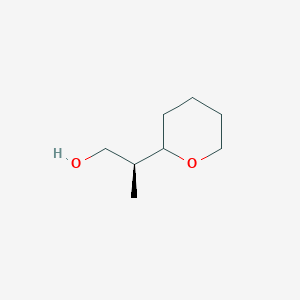

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2364076.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2364077.png)
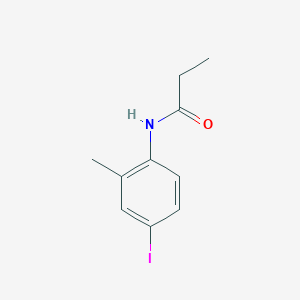
![1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/new.no-structure.jpg)
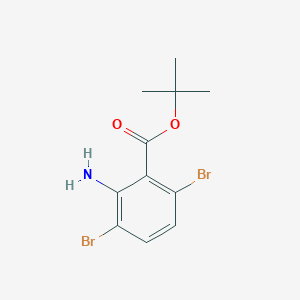
![3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine](/img/structure/B2364085.png)
